

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol molecular structure

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Compound of Interest

Compound Name: 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

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An In-depth Technical Guide to **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core and its derivatives, particularly tetrahydroquinazolines, represent a class of heterocyclic compounds with significant and diverse biological activities.^{[1][2]} This document provides a comprehensive technical overview of **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol**, a specific derivative with potential pharmacological applications. It covers the molecule's fundamental structure, physicochemical properties, detailed synthetic protocols, and explores its potential biological mechanisms of action based on current research into the broader family of tetrahydroquinazoline compounds. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and drug discovery.

Molecular Structure and Physicochemical Properties

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a bicyclic heterocyclic compound. Its structure consists of a pyrimidine ring fused to a cyclohexene ring, with a methyl group at position 2 and a hydroxyl group at position 4 (existing in tautomeric equilibrium with the keto form, 2-methyl-

5,6,7,8-tetrahydroquinazolin-4(3H)-one). This partially saturated structure provides conformational flexibility, which can be crucial for its interaction with biological targets.[3]

Core Molecular Data

The fundamental properties of **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol** are summarized in the table below.

Property	Value	Source
CAS Number	19178-21-3	[4][5]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[4][5]
Molecular Weight	164.20 g/mol	[4][5]
Isomeric SMILES	<chem>CC1=NC2=C(CCCC2)C(=O)N1</chem>	[4][5]
IUPAC Name	2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one	
Synonyms	2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol	[4]

Spectral and Crystallographic Data

While detailed, peer-reviewed spectral and crystallographic data for this specific molecule are not widely published, analysis of closely related quinazolinone structures provides valuable insights.

- **NMR Spectroscopy:** ¹H and ¹³C NMR data for various quinazoline derivatives have been published, confirming the characteristic shifts for the aromatic and aliphatic protons of the core structure.[6][7] For **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol**, one would expect to see signals corresponding to the methyl group, the four methylene groups of the tetrahydro ring, and the protons on the pyrimidine ring.
- **X-ray Crystallography:** Crystal structure analysis of the related compound 2-methylquinazolin-4(3H)-one hydrochloride reveals a planar quinazolinium cation.[8] For the

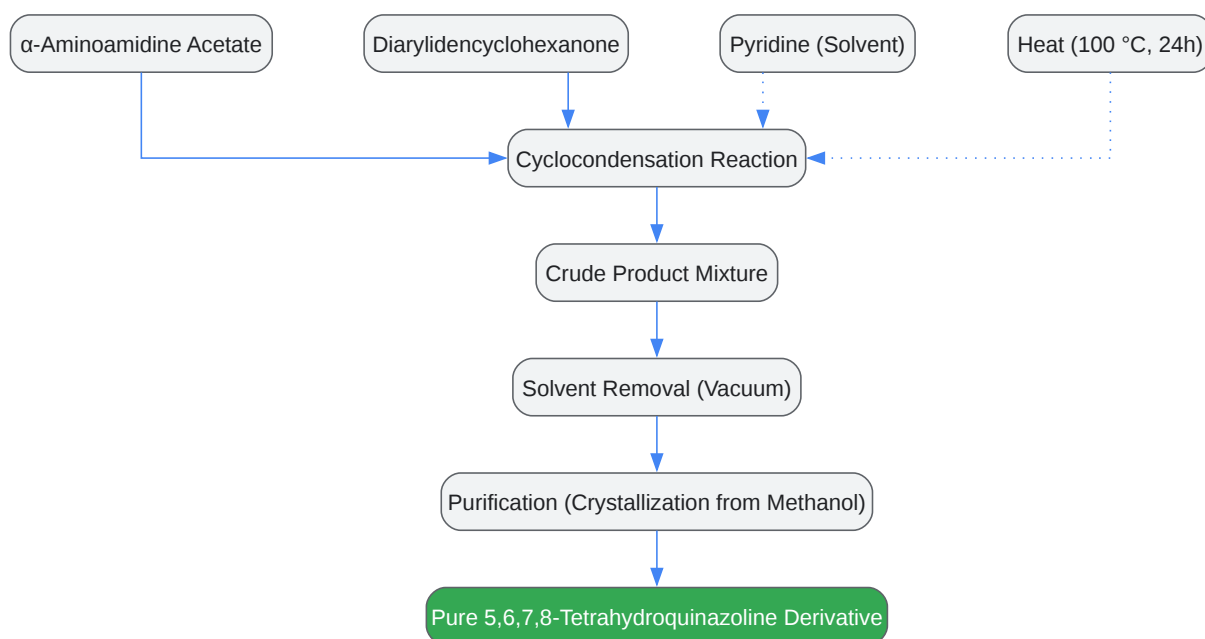
tetrahydro- derivative, the cyclohexene ring would adopt a flexible conformation, such as a half-chair, which influences molecular packing and intermolecular interactions.[3][9]

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroquinazoline skeleton can be achieved through several established routes. A common and effective method involves the cyclocondensation of an amidine with a suitable carbonyl compound.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of substituted 5,6,7,8-tetrahydroquinazolines. This pathway involves the reaction between an α -aminoamidine and a diarylidencyclohexanone, which cyclizes to form the core structure.[1][7]



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Caption: General workflow for tetrahydroquinazoline synthesis.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 2-substituted 5,6,7,8-tetrahydroquinazolines.^[7]

- **Reactant Preparation:** In a round-bottom flask, dissolve the corresponding protected α -aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).
- **Reaction:** Heat the mixture at 100 °C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, remove the pyridine solvent under vacuum.
- **Precipitation:** Add methanol (20 mL) to the resulting residue and cool the mixture to 0 °C to induce precipitation of the crude product.
- **Filtration:** Collect the crude solid by filtration.
- **Purification:** Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 5,6,7,8-tetrahydroquinazoline derivative.
- **Characterization:** Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and elemental analysis.

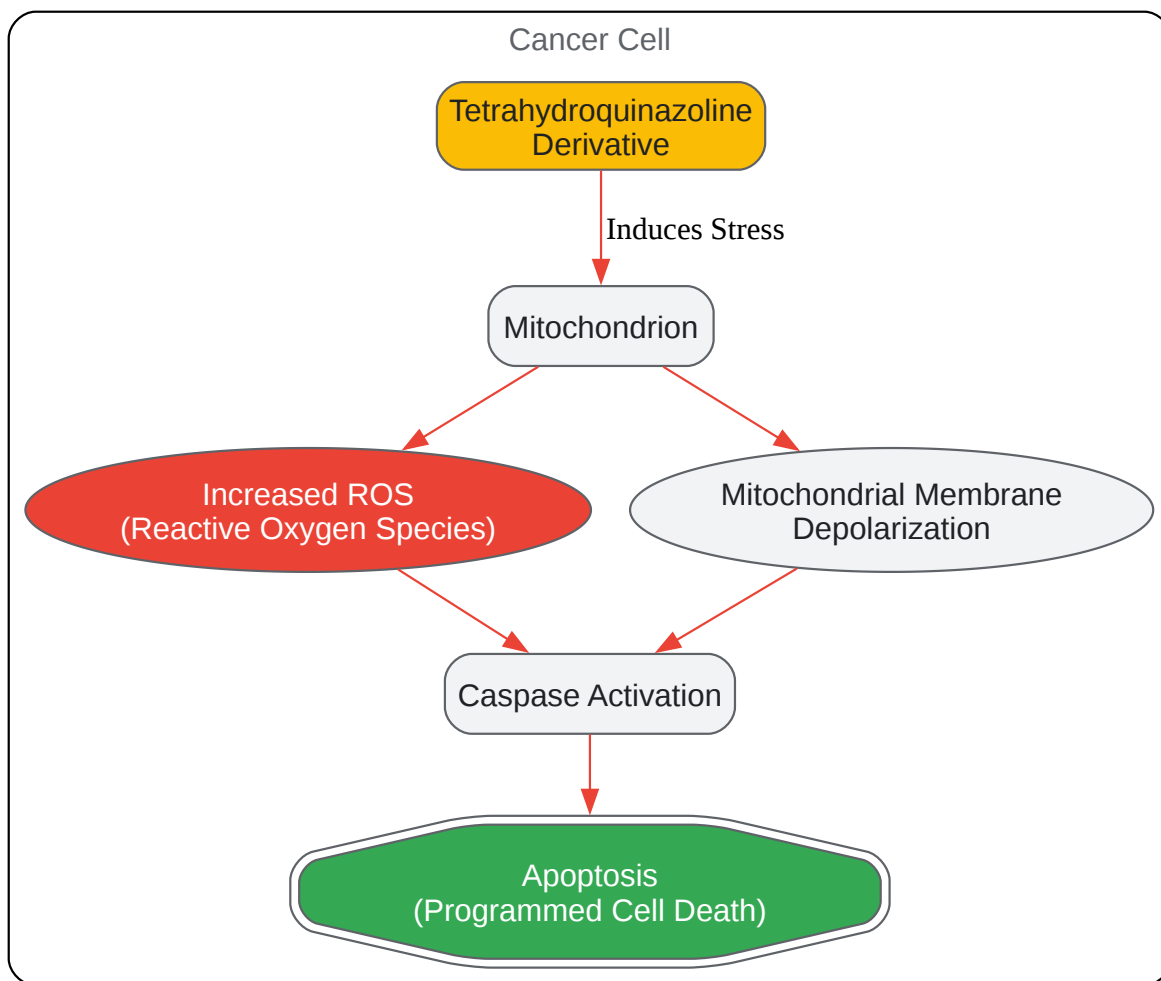
Biological Activity and Potential Mechanisms of Action

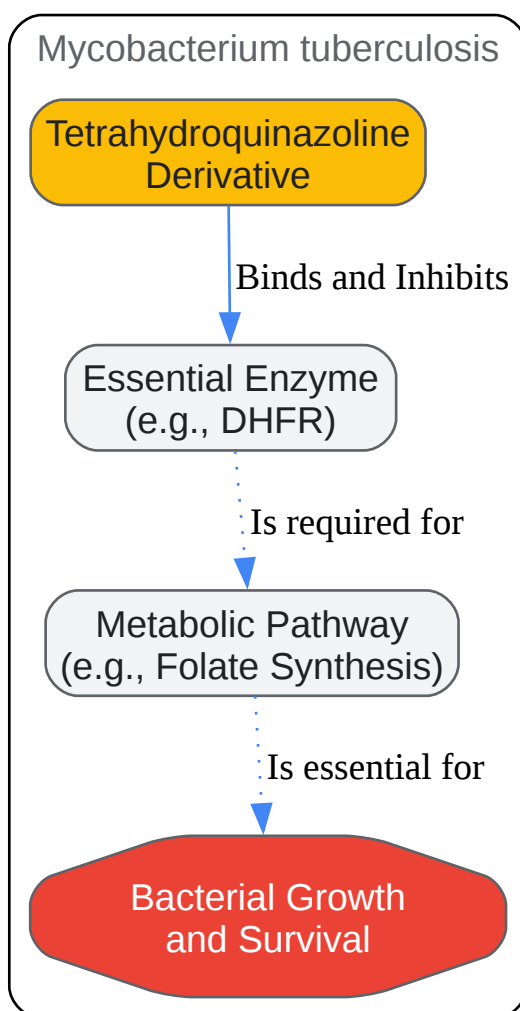
The tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]}

Potential as an Anticancer Agent

While direct studies on **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol** are limited, research on analogous tetrahydroquinoline derivatives provides a compelling hypothetical mechanism of action against cancer cells. The most active derivatives have been shown to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[\[10\]](#)[\[11\]](#)

The proposed signaling pathway for this anticancer activity is visualized below.





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References

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α -Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol | 88267-97-4 [smolecule.com]
- 4. 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol | 19178-21-3 | UAA17821 [biosynth.com]
- 5. cenmed.com [cenmed.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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